7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Medicinal Chemistry Conformational Analysis Physicochemical Profiling

7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 1692138-86-5) is a partially saturated heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family, with the molecular formula C9H17N5 and a molecular weight of 195.27 g/mol. The scaffold features a fused triazole-pyrimidine bicyclic core with an ethyl substituent at position 7 and methyl groups at N and position 6, which distinguishes it from fully aromatic triazolopyrimidine analogs.

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
Cat. No. B13303618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Molecular FormulaC9H17N5
Molecular Weight195.27 g/mol
Structural Identifiers
SMILESCCC1C(CNC2=NC(=NN12)NC)C
InChIInChI=1S/C9H17N5/c1-4-7-6(2)5-11-9-12-8(10-3)13-14(7)9/h6-7H,4-5H2,1-3H3,(H2,10,11,12,13)
InChIKeyMNSKADZGGDVALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A Saturated Triazolopyrimidine Scaffold for Medicinal Chemistry and Biological Screening


7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 1692138-86-5) is a partially saturated heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family, with the molecular formula C9H17N5 and a molecular weight of 195.27 g/mol . The scaffold features a fused triazole-pyrimidine bicyclic core with an ethyl substituent at position 7 and methyl groups at N and position 6, which distinguishes it from fully aromatic triazolopyrimidine analogs. The compound is commercially available at ≥95% purity from multiple research chemical suppliers , and its saturated 4H,5H,6H,7H-tetrahydro ring system imparts distinct conformational and physicochemical properties compared to its planar, aromatic counterparts.

Why 7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Simply Replaced by Generic Triazolopyrimidine Analogs


The [1,2,4]triazolo[1,5-a]pyrimidine chemical space encompasses both fully aromatic and partially saturated derivatives, which differ fundamentally in ring geometry, electron distribution, hydrogen-bonding capacity, and metabolic stability [1]. The 7-ethyl-N,6-dimethyl substitution pattern, combined with the partially saturated 4H,5H,6H,7H-tetrahydro ring system, is expected to produce target-binding interactions and ADME profiles that are non-transferable to other substitution variants. Published SAR studies on triazolopyrimidines have demonstrated that even minor modifications to the N-alkyl or C-alkyl substituents can produce order-of-magnitude shifts in antiproliferative IC50 values, tubulin polymerization inhibitory activity, and enzyme selectivity profiles [2]. Consequently, direct substitution with alternative triazolopyrimidine analogs without experimental validation risks loss of biological activity, altered selectivity, or unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Against Structural Analogs


Partially Saturated Tetrahydro Core Confers Distinct Physicochemical and Conformational Properties Compared to Fully Aromatic Analogs

The 4H,5H,6H,7H-tetrahydro saturation state of 7-ethyl-N,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (C9H17N5, MW 195.27) fundamentally differentiates it from the fully aromatic analog 6-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 924868-96-2; C9H13N5, MW 191.23) . The target compound contains four additional hydrogen atoms, with an Fsp³ (fraction of sp³-hybridized carbons) value of approximately 0.44 compared to 0.22 for the aromatic analog, indicating greater three-dimensional character and conformational flexibility . The SMILES notation CCC1C(C)CNc2nc(NC)nn21 confirms a non-planar ring system with a chiral center at position 7, which is absent in the fully aromatic comparator (SMILES: CCC1=C(C)N2N=C(N)N=C2N=C1C) . This structural difference is expected to influence target binding, solubility, and metabolic stability, making the two compounds non-interchangeable for biological screening.

Medicinal Chemistry Conformational Analysis Physicochemical Profiling

DPP-IV Inhibitory Activity of Partially Saturated Triazolopyrimidine Scaffolds in the Context of Type 2 Diabetes Target Engagement

Partially saturated triazolopyrimidine derivatives have demonstrated dipeptidylpeptidase-IV (DPP-IV) inhibitory activity. A representative tetrahydrotriazolopyrimidine compound evaluated at 20 mg/mL showed 82.78 ± 1.55% DPP-IV inhibition [1]. While this data was not generated specifically for 7-ethyl-N,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, the shared partially saturated triazolopyrimidine core supports the hypothesis that this compound class warrants investigation for DPP-IV modulation. In contrast, leading clinical DPP-IV inhibitors such as sitagliptin achieve IC50 values in the low nanomolar range (IC50 = 18 nM), indicating that further optimization of the tetrahydrotriazolopyrimidine scaffold is needed to achieve therapeutic-level potency [2].

DPP-IV Inhibition Type 2 Diabetes Enzyme Inhibition Assay

Dual Neprilysin and DPP-IV Inhibition Profile Suggests Differentiated Polypharmacology Compared to Single-Target Triazolopyrimidine Analogs

The tetrahydrotriazolopyrimidine chemotype has demonstrated concurrent inhibitory activity against both DPP-IV (82.78 ± 1.55%) and neprilysin (84.72 ± 1.14%) when tested at 20 mg/mL [1]. This dual-enzyme inhibition profile is not reported for fully aromatic triazolopyrimidine analogs, which have been primarily characterized as tubulin polymerization inhibitors (e.g., compound 5e with tubulin polymerization IC50 = 1.4 μM) and antiproliferative agents [2] [3]. Unlike the aromatic 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines that target the colchicine-binding site of tubulin, the partially saturated analogs appear to engage a distinct biological target space encompassing metabolic and cardiovascular enzyme systems [1].

Neprilysin Inhibition DPP-IV Inhibition Polypharmacology

Anti-inflammatory and Immunomodulatory Activity Profile Extends the Biological Annotation Beyond Anticancer-Focused Triazolopyrimidine Libraries

The tetrahydrotriazolopyrimidine chemotype has been characterized for TACE (TNF-α converting enzyme) inhibition, showing 50.79 ± 2.24% inhibition at 100 mg/mL, and for monoacylglycerol lipase (MGL) inhibition, demonstrating 69.08 ± 6.93% inhibition at 20 mg/mL [1]. These activities are distinct from the primary biological annotation of fully aromatic [1,2,4]triazolo[1,5-a]pyrimidines, which have been predominantly developed as tubulin polymerization inhibitors with antiproliferative IC50 values typically in the sub-micromolar range against cancer cell lines [2]. The anti-inflammatory and immunomodulatory activities of the tetrahydro subclass are not observed in the aromatic triazolopyrimidine tubulin inhibitor series, indicating that the saturation state of the pyrimidine ring fundamentally redirects the biological target engagement profile.

Anti-inflammatory TACE Inhibition MGL Inhibition Immunomodulation

Antioxidant Capacity (ABTS, FRAP, DPPH) Demonstrates Multimodal Radical Scavenging Activity Not Reported for Aromatic Triazolopyrimidine Tubulin Inhibitors

The tetrahydrotriazolopyrimidine scaffold has been evaluated across multiple antioxidant assays, demonstrating ABTS radical scavenging capacity of 2048.48 ± 20.01 μmol TEAC/g at 10 mg/mL, FRAP reducing power of 589.99 ± 59.64 μmol TE/g at 20 mg/mL, and DPPH radical scavenging of 35.94 ± 4.86% at 20 mg/mL, with an ABTS IC50 of 2.09 mg/mL and FRAP IC50 of 135.05 mg/mL [1]. In contrast, fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine derivatives developed as tubulin polymerization inhibitors have not been characterized for antioxidant activity; their biological annotation is limited to antiproliferative potency (e.g., compound 4k: HeLa IC50 = 0.31 μM, HCT116 IC50 = 1.28 μM) [2]. The multimodal antioxidant profile of the tetrahydro subclass, spanning both single-electron transfer (FRAP) and hydrogen-atom transfer (DPPH) mechanisms, suggests broader chemical biology utility.

Antioxidant Activity ABTS Assay DPPH Assay FRAP Assay

High-Value Application Scenarios for 7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in Drug Discovery and Chemical Biology


Lead Optimization for Dual DPP-IV/Neprilysin Inhibitors in Cardiometabolic Disease

The tetrahydrotriazolopyrimidine scaffold's demonstrated dual inhibition of DPP-IV (82.78%) and neprilysin (84.72%) at 20 mg/mL [1] positions 7-ethyl-N,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a structurally novel starting point for dual DPP-IV/neprilysin inhibitor design. Unlike single-target DPP-IV inhibitors (e.g., sitagliptin, IC50 = 18 nM) [2], a dual inhibitor approach may offer additive benefits for type 2 diabetes with comorbid heart failure. The 7-ethyl and N,6-dimethyl substitution pattern can be systematically varied to improve potency from the current moderate inhibition level toward therapeutically relevant IC50 ranges.

Anti-inflammatory Drug Discovery Targeting TACE and MGL Pathways

The TACE inhibition (50.79% at 100 mg/mL) and MGL inhibition (69.08% at 20 mg/mL) exhibited by the tetrahydrotriazolopyrimidine class [1] support the use of this compound in anti-inflammatory and immunomodulatory drug discovery. TACE (ADAM17) is a validated target for rheumatoid arthritis and inflammatory bowel disease, while MGL is a key enzyme in endocannabinoid metabolism with implications for pain, inflammation, and metabolic disorders. This compound provides a synthetically tractable scaffold for exploring these target engagements, which are not accessible through aromatic triazolopyrimidine tubulin inhibitor libraries [3].

Oxidative Stress and Redox Biology Probe Development

The multimodal antioxidant profile—ABTS (2048.48 μmol TEAC/g, IC50 2.09 mg/mL), FRAP (589.99 μmol TE/g, IC50 135.05 mg/mL), and DPPH (35.94% scavenging, IC50 26.73 mg/mL) [1]—makes this compound a useful chemical probe for oxidative stress research. Its saturated scaffold may offer improved aqueous solubility and reduced cytotoxicity compared to aromatic antioxidants, enabling its use in cell-based models of oxidative damage, ischemia-reperfusion injury, or neurodegenerative disease where radical scavenging is mechanistically relevant.

Conformational SAR Studies Comparing Saturated vs. Aromatic Triazolopyrimidine Cores

The approximately 2-fold higher Fsp³ (0.44 vs 0.22) and non-planar geometry of 7-ethyl-N,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compared to its aromatic counterpart (CAS 924868-96-2) [1] provides a controlled molecular pair for conformational SAR studies. Medicinal chemistry teams can use this compound to systematically evaluate how ring saturation affects target binding, selectivity, solubility, permeability, and metabolic stability within the same triazolopyrimidine chemotype, generating design principles applicable across multiple target classes.

Quote Request

Request a Quote for 7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.